
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, phenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the 2,3-dimethylphenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and have been investigated for their biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: The compound has been explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
Medetomidine: A pyrazole derivative used as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative in human medicine.
Thiophene derivatives: Compounds with a similar heterocyclic structure but containing a sulfur atom instead of nitrogen.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives.
Properties
CAS No. |
853349-00-5 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 1-(2,3-dimethylphenyl)-4-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)19-17(16-10-6-5-7-11-16)13-22(21-19)18-12-8-9-14(2)15(18)3/h5-13H,4H2,1-3H3 |
InChI Key |
PHYCNCOATSRHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C2=CC=CC=C2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


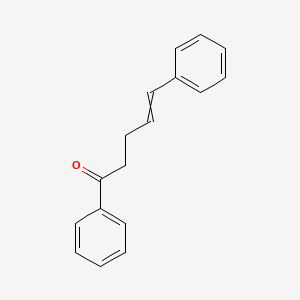

![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)

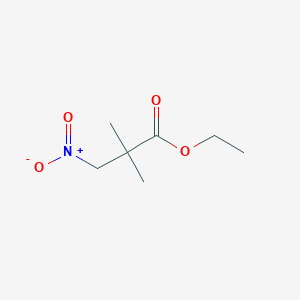
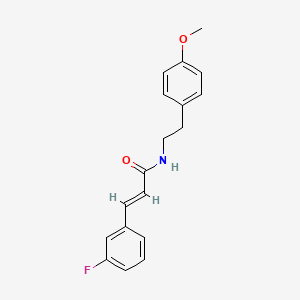
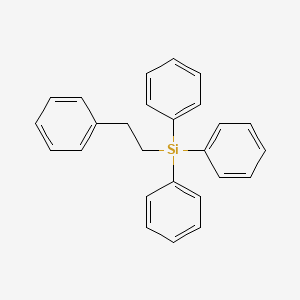


![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
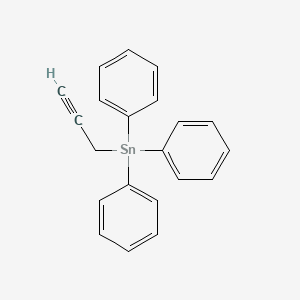
![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
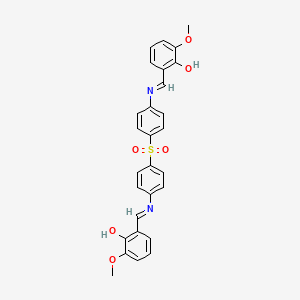
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)
